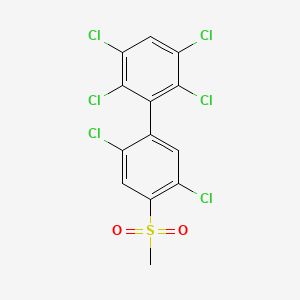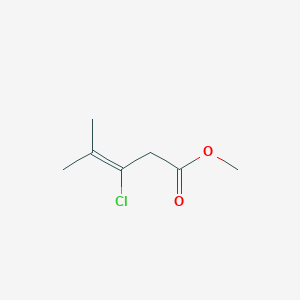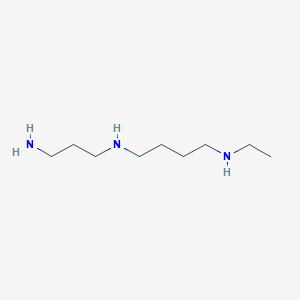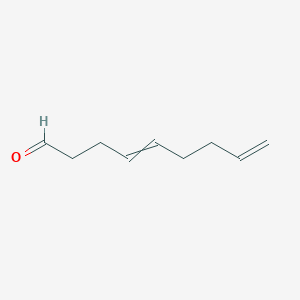
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol is an organic compound with a complex structure that includes a phenylmethoxymethyl group and a prop-1-en-2-yloxolan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with an appropriate epoxide under acidic or basic conditions to form the desired oxolan-2-ol derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene and a catalyst like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-one: Similar structure but with a ketone group instead of an alcohol.
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propriétés
| 105558-09-6 | |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
5-(phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol |
InChI |
InChI=1S/C15H20O3/c1-11(2)14-8-13(18-15(14)16)10-17-9-12-6-4-3-5-7-12/h3-7,13-16H,1,8-10H2,2H3 |
Clé InChI |
KUNUDKWCSPHGEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC(OC1O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/no-structure.png)




![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
